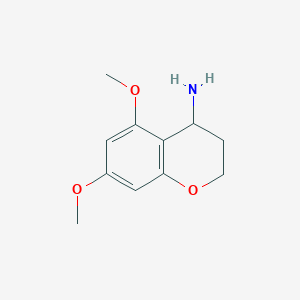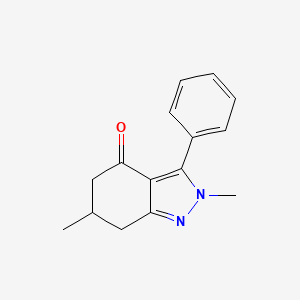
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction. The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, a radical allyl bromination at position 7 can be achieved using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . Subsequent nucleophilic substitution of the bromine atom with azide can be performed using sodium azide in an acetone-water mixture .
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, azobisisobutyronitrile, and sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the SARS-CoV-2 main protease (Mpro), where it binds to the active site of the enzyme and inhibits its activity . This interaction disrupts the viral replication process, making it a potential antiviral agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tetrahydroindazole derivatives, such as 1,5,6,7-tetrahydro-4H-indol-4-ones and their substituted analogs . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one apart is its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H16N2O |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2,6-dimethyl-3-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C15H16N2O/c1-10-8-12-14(13(18)9-10)15(17(2)16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
DSYGZOCZAZWQES-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=NN(C(=C2C(=O)C1)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


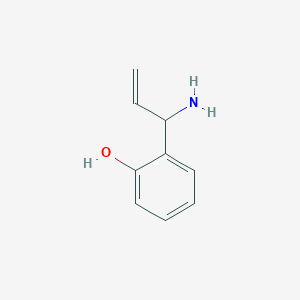
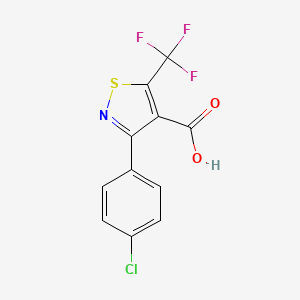
![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
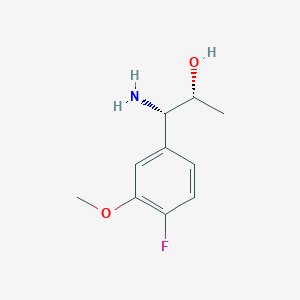
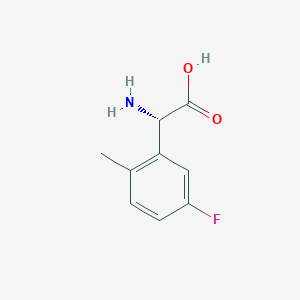
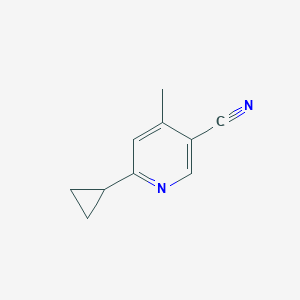
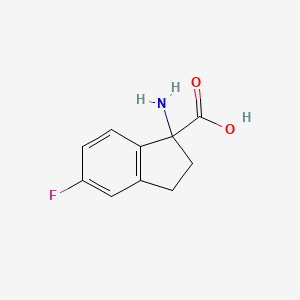
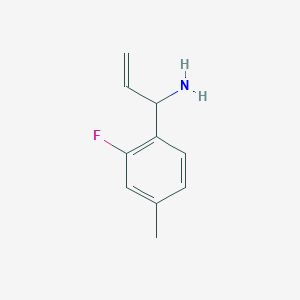
![(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053860.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13053862.png)
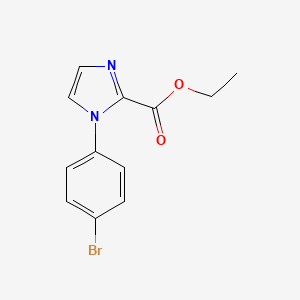
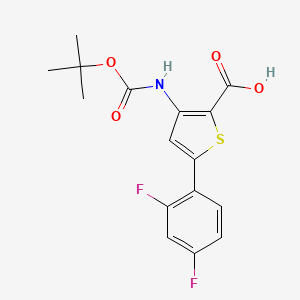
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
